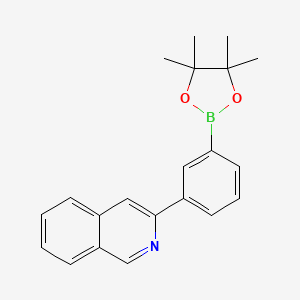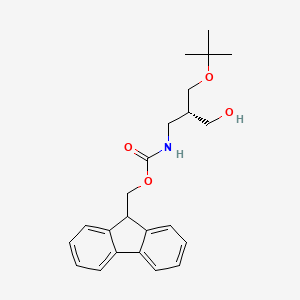
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO2 It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an ethoxy group attached to a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-methylpiperidine with 2-(2-chloroethoxy)benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid.
Reduction: 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and benzaldehyde moiety are key structural features that contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid: An oxidized derivative.
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol: A reduced derivative.
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzylamine: A substituted derivative.
Uniqueness
2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the development of new compounds with desired properties.
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H21NO2/c1-13-5-4-8-16(11-13)9-10-18-15-7-3-2-6-14(15)12-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
InChI 键 |
PZXIULVRSZKBKX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCN(C1)CCOC2=CC=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


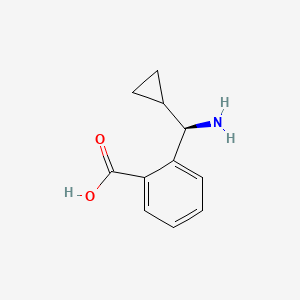
![tert-Butyl (2,4-dioxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12977099.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate](/img/structure/B12977102.png)
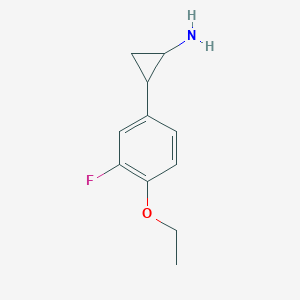
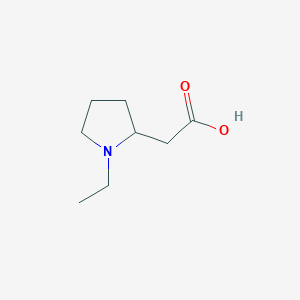
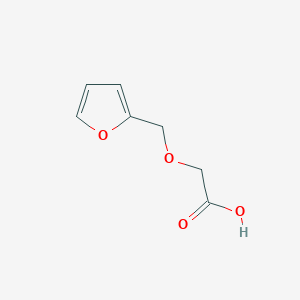
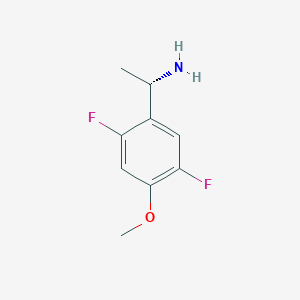

![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


